molecular formula C5H3BrClNO3S B13890934 5-bromo-2-oxo-1H-pyridine-3-sulfonyl chloride

5-bromo-2-oxo-1H-pyridine-3-sulfonyl chloride

Cat. No.: B13890934
M. Wt: 272.50 g/mol
InChI Key: MISITZWHLUXORP-UHFFFAOYSA-N
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Description

5-Bromo-2-oxo-1H-pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3BrClNO2S. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-oxo-1H-pyridine-3-sulfonyl chloride typically involves the chlorination of 5-bromo-2-oxo-1H-pyridine-3-sulfonic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-oxo-1H-pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or the oxidizing/reducing agent used. For example, reaction with amines can yield sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .

Scientific Research Applications

5-Bromo-2-oxo-1H-pyridine-3-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-bromo-2-oxo-1H-pyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-methyl-pyridine-2-sulfonyl chloride
  • 5-Bromo-2-chloro-1H-pyridine-3-sulfonyl chloride
  • 5-Bromo-2-ethoxy-4-pyridineboronic acid

Uniqueness

5-Bromo-2-oxo-1H-pyridine-3-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different balance of reactivity and stability, making it suitable for specific synthetic applications .

Properties

Molecular Formula

C5H3BrClNO3S

Molecular Weight

272.50 g/mol

IUPAC Name

5-bromo-2-oxo-1H-pyridine-3-sulfonyl chloride

InChI

InChI=1S/C5H3BrClNO3S/c6-3-1-4(12(7,10)11)5(9)8-2-3/h1-2H,(H,8,9)

InChI Key

MISITZWHLUXORP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC=C1Br)S(=O)(=O)Cl

Origin of Product

United States

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